molecular formula C10H16O3 B6155644 4-cyclohexyl-2-oxobutanoic acid CAS No. 107872-88-8

4-cyclohexyl-2-oxobutanoic acid

Cat. No.: B6155644
CAS No.: 107872-88-8
M. Wt: 184.2
InChI Key:
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Description

4-Cyclohexyl-2-oxobutanoic acid is an organic compound that belongs to the class of ketones and carboxylic acids. It is structurally characterized by a cyclohexyl group attached to a butanoic acid backbone with a ketone functional group at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 4-cyclohexyl-2-oxobutanoic acid, including:

    Claisen Condensation: This method involves the condensation of cyclohexanone with ethyl acetoacetate in the presence of a base.

    Michael Addition Reaction: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

    Friedel-Crafts Reaction: This method involves the acylation of cyclohexane with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Claisen condensation reactions, followed by hydrolysis and purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

4-Cyclohexyl-2-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexyl-2-oxobutanoic acid has a diverse range of applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of cyclic compounds, including heterocycles and steroids.

    Pharmaceutical Development: The compound is used in the production of chiral ligands for asymmetric synthesis reactions.

    Material Science: It is utilized in the development of new materials with unique properties.

    Biochemistry: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

4-Cyclohexyl-2-oxobutanoic acid can be compared with other similar compounds, such as:

  • 4-Oxo-4-phenylbutanoic acid
  • 4-Oxo-4-methylbutanoic acid
  • 4-Oxo-4-methoxybutanoic acid

Uniqueness: The presence of the cyclohexyl group in this compound imparts unique stability and reactivity compared to other similar compounds. This makes it more resistant to oxidation and reduction reactions, and it can form more stable cyclic structures .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-cyclohexyl-2-oxobutanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexane", "Sodium hydroxide", "Ethyl acetoacetate", "Bromine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexane using bromine in the presence of light and heat to yield 1-bromocyclohexane.", "Step 2: Alkylation of ethyl acetoacetate with 1-bromocyclohexane in the presence of sodium ethoxide to yield 4-cyclohexyl-3-oxobutanoic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester using sodium hydroxide in water to yield 4-cyclohexyl-3-oxobutanoic acid.", "Step 4: Decarboxylation of 4-cyclohexyl-3-oxobutanoic acid using hydrochloric acid in methanol to yield 4-cyclohexyl-2-oxobutanoic acid.", "Step 5: Purification of the product using sodium bicarbonate, sodium chloride, and sodium sulfate to remove impurities." ] }

CAS No.

107872-88-8

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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